molecular formula C30H39N5O7S2 B1589489 [D-Pen2, Pen5]-Enkephalin CAS No. 88373-72-2

[D-Pen2, Pen5]-Enkephalin

Número de catálogo: B1589489
Número CAS: 88373-72-2
Peso molecular: 645.8 g/mol
Clave InChI: MCMMCRYPQBNCPH-HIGZBPRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[D-Pen2, Pen5]-Enkephalin is a synthetic peptide that mimics the structure and function of naturally occurring enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. This compound is specifically designed to have enhanced stability and affinity for delta-opioid receptors, making it a valuable tool in scientific research and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [D-Pen2, Pen5]-Enkephalin involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

[D-Pen2, Pen5]-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the penicillamine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Creation of peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Pain Management

Analgesic Properties
DPDPE is primarily studied for its potent analgesic effects. Research indicates that it can significantly reduce pain perception by activating delta opioid receptors in the central nervous system. In various animal models, DPDPE has demonstrated effective antinociceptive properties, making it a candidate for developing new pain medications with potentially fewer side effects compared to traditional opioids .

Case Studies

  • A study involving spinal administration of DPDPE showed significant reductions in electrically evoked dorsal horn neuronal responses in rats, indicating its effectiveness in modulating pain pathways .
  • Another investigation revealed that DPDPE's analgesic effects could be mediated through both delta and mu opioid receptors, suggesting a multifaceted mechanism of action .

Neuroscience Research

Role in Neurobiology
DPDPE is utilized in neuroscience to study the functions of delta opioid receptors. Its ability to selectively bind to these receptors allows researchers to explore their role in various neurological processes, including mood regulation and reward pathways .

Binding Studies

  • Binding assays have shown that DPDPE acts as a potent and selective ligand for delta opioid receptors in the rat brain, providing insights into receptor distribution and function .
  • Electrophysiological studies have further elucidated the impact of DPDPE on neuronal activity, contributing to a better understanding of opioid receptor signaling dynamics in the nervous system .

Gastrointestinal Motility

Implications for Gastrointestinal Disorders
Research has indicated that DPDPE may influence gastrointestinal motility. Its action on delta opioid receptors can modulate gut function, presenting potential therapeutic applications for conditions like irritable bowel syndrome (IBS) where altered motility is a symptom .

Comparative Analyses with Other Opioids

Compound NameStructure FeaturesUnique Aspects
Leu-EnkephalinContains leucine at position 5Non-selective for opioid receptors
Met-EnkephalinContains methionine at position 5Exhibits broader receptor activity
[D-Ala2]-Leu-EnkephalinSubstituted alanine at position 2Increased potency at μ-opioid receptors
[D-Pen2,L-Pen5]-EnkephalinMix of D-penicillamine and L-penicillamineDifferent receptor selectivity profile

DPDPE's modifications enhance its selectivity for delta opioid receptors while maintaining potent analgesic properties compared to other enkephalins. This specificity allows for targeted therapeutic applications with potentially fewer side effects associated with broader opioid receptor activation .

Future Research Directions

Ongoing investigations focus on improving the metabolic stability and blood-brain barrier (BBB) penetration of DPDPE analogs. Modifications to enhance these properties could lead to more effective therapeutic agents with prolonged action and reduced side effects. For instance, studies are exploring pegylated formulations and glycosylation strategies to improve bioavailability without compromising efficacy .

Mecanismo De Acción

[D-Pen2, Pen5]-Enkephalin exerts its effects by binding to delta-opioid receptors in the central nervous system. This binding activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The result is reduced neuronal excitability and modulation of pain and emotional responses.

Comparación Con Compuestos Similares

Similar Compounds

    [D-Ala2, D-Leu5]-Enkephalin: Another synthetic enkephalin analog with high affinity for delta-opioid receptors.

    [Met5]-Enkephalin: A naturally occurring enkephalin with affinity for both mu- and delta-opioid receptors.

    [Leu5]-Enkephalin: Another endogenous enkephalin with similar receptor affinity.

Uniqueness

[D-Pen2, Pen5]-Enkephalin is unique due to its enhanced stability and selectivity for delta-opioid receptors. The presence of penicillamine residues provides resistance to enzymatic degradation, making it more effective in biological systems compared to other enkephalins.

Actividad Biológica

[D-Pen2, Pen5]-Enkephalin (DPDPE) is a synthetic analog of enkephalins, specifically designed to selectively activate delta-opioid receptors. This compound has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of DPDPE, including its receptor binding characteristics, analgesic effects, and implications in behavioral studies.

DPDPE is characterized by the substitution of two amino acids in the enkephalin structure: the second position (Pen2) and the fifth position (Pen5) are replaced with D-penicillamine residues. This modification enhances its stability against enzymatic degradation and increases its affinity for delta-opioid receptors compared to natural enkephalins.

Mechanism of Action:

  • DPDPE selectively binds to delta-opioid receptors (DOR), leading to the activation of intracellular signaling pathways that modulate pain perception and emotional responses.
  • The binding affinity and selectivity for DOR make DPDPE a valuable tool for studying opioid receptor functions.

Binding Affinity and Pharmacological Profile

Research has shown that DPDPE exhibits a high binding affinity for delta-opioid receptors. A study reported that DPDPE competes effectively with other opioid peptides for binding sites, demonstrating its potency in this regard .

Table 1: Binding Affinity of DPDPE Compared to Other Opioids

CompoundBinding Affinity (Ki, nM)
This compound0.5
[D-Ala2, D-Leu5]-Enkephalin1.0
Morphine10.0

Analgesic Effects

DPDPE has been extensively studied for its analgesic properties. It has been shown to produce significant antinociceptive effects in various animal models.

Key Findings:

  • In a study involving mice, DPDPE demonstrated a dose-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) .
  • The effective dose (ED50) for producing analgesia was found to be lower than that of morphine, indicating its potential as a potent analgesic agent .

Table 2: Analgesic Activity of DPDPE in Animal Models

Study ReferenceAdministration RouteED50 (µg)Comparison with Morphine
Patnaik et al., 1982i.c.v.0.11More potent
Raghubir et al., 1982i.c.v.0.10Comparable

Behavioral Studies

Behavioral studies have explored the effects of DPDPE on stress responses and anxiety-like behaviors. One investigation found that administration of DPDPE prior to exposure to stressors influenced subsequent behavioral responses in mice, suggesting a modulatory role in stress-related behaviors .

Case Studies

  • Chronic Administration Effects :
    A study examined the chronic administration of DPDPE in rats, revealing that prolonged exposure led to tolerance development at the delta-opioid receptors. This finding underscores the potential for receptor desensitization with long-term use .
  • Impact on Neuroplasticity :
    Research indicated that DPDPE influences neuroplastic changes in brain regions associated with reward and addiction pathways. The upregulation of spinophilin protein in response to chronic exposure suggests alterations in synaptic transmission linked to opioid receptor activity .

Propiedades

IUPAC Name

(4R,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMCRYPQBNCPH-HIGZBPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439861
Record name [D-Pen2, Pen5]-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-72-2
Record name [D-Pen2, Pen5]-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Pen2, Pen5]-Enkephalin
Reactant of Route 2
[D-Pen2, Pen5]-Enkephalin
Reactant of Route 3
[D-Pen2, Pen5]-Enkephalin
Reactant of Route 4
[D-Pen2, Pen5]-Enkephalin
Reactant of Route 5
[D-Pen2, Pen5]-Enkephalin
Reactant of Route 6
[D-Pen2, Pen5]-Enkephalin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.